An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methoxypropane
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypropane, also known as methyl isopropyl ether, is a volatile, flammable, colorless liquid with a characteristic ether-like odor.[1] It belongs to the ether class of organic compounds, characterized by an oxygen atom connected to two alkyl groups—in this case, a methyl and an isopropyl group.[2] Historically used as an anesthetic, its primary applications today are as a solvent in organic synthesis and as a reagent in various chemical transformations.[3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-methoxypropane, tailored for a technical audience in research and development.
Chemical Structure and Identification
The structural integrity and identity of a chemical compound are fundamental to its application in research and drug development. The following table summarizes the key structural and identification parameters for 2-methoxypropane.
| Identifier | Value |
| IUPAC Name | 2-methoxypropane[2] |
| Synonyms | Methyl isopropyl ether, Isopropyl methyl ether, Isopryl[1][2][4] |
| Molecular Formula | C4H10O[1][2] |
| Molecular Weight | 74.12 g/mol [2] |
| SMILES | CC(C)OC[2] |
| InChI | InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3[2] |
| CAS Number | 598-53-8[2] |
Physicochemical Properties
The physical and chemical properties of 2-methoxypropane are crucial for its handling, application in reactions, and purification processes.
| Property | Value |
| Boiling Point | 31-32 °C[3] |
| Melting Point | Not available |
| Density | 0.805 g/mL[5] |
| Solubility in Water | 88.42 g/L at 10°C[3] |
| Vapor Pressure | 299 mmHg at 25°C[6] |
| Refractive Index | 1.388[5] |
| Dipole Moment | 1.25 D[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-methoxypropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of 2-methoxypropane exhibits three distinct signals, corresponding to the three different proton environments in the molecule. The expected signals are a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the three methyl protons of the methoxy group.[7] The integration ratio of these signals is 6:1:3, respectively.[7]
¹³C NMR: The ¹³C NMR spectrum shows three signals, indicating three unique carbon environments.[8] Due to the molecule's symmetry, the two methyl carbons of the isopropyl group are equivalent.[8]
Mass Spectrometry
The electron ionization (EI) mass spectrum of 2-methoxypropane shows a molecular ion peak (M+) at m/z 74. The fragmentation pattern is characteristic of an ether, with a prominent base peak at m/z 59, corresponding to the loss of a methyl group.[2]
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties and for the synthesis of 2-methoxypropane.
Determination of Boiling Point
The boiling point of the volatile liquid 2-methoxypropane can be accurately determined using a simple distillation apparatus.
Methodology:
-
Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a small volume of 2-methoxypropane and a boiling chip into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure it measures the temperature of the vapor that is distilling.
-
Gently heat the flask.
-
Record the temperature at which the liquid consistently condenses and collects in the receiving flask. This stable temperature is the boiling point.
Determination of Density
The density of 2-methoxypropane can be determined using a pycnometer.
Methodology:
-
Carefully clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with 2-methoxypropane, ensuring there are no air bubbles, and seal it.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the 2-methoxypropane (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Determination of Solubility in Water
The solubility of 2-methoxypropane in water can be determined by the shake-flask method followed by quantification.
Methodology:
-
Create a saturated solution by adding an excess of 2-methoxypropane to a known volume of deionized water in a sealed flask.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate.
-
Carefully extract a known volume of the aqueous layer.
-
Quantify the concentration of 2-methoxypropane in the aqueous sample using a suitable analytical technique such as gas chromatography (GC).
Acquisition of NMR Spectra
¹H and ¹³C NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of 2-methoxypropane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C spectrum, which may require a larger number of scans for adequate signal-to-noise due to the low natural abundance of ¹³C.
Acquisition of Mass Spectrum
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Introduce a small, volatile sample of 2-methoxypropane into the mass spectrometer, often via a gas chromatography (GC) inlet for pure samples.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Chemical Synthesis and Reactions
Williamson Ether Synthesis
2-Methoxypropane can be synthesized via the Williamson ether synthesis, a classic Sₙ2 reaction.
References
- 1. Video: Boiling Points - Concept [jove.com]
- 2. vernier.com [vernier.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. knowledge.reagecon.com [knowledge.reagecon.com]
- 5. books.rsc.org [books.rsc.org]
- 6. quora.com [quora.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
